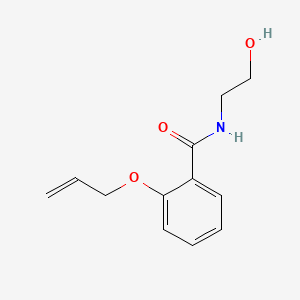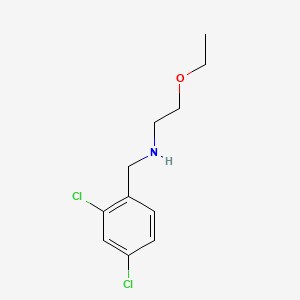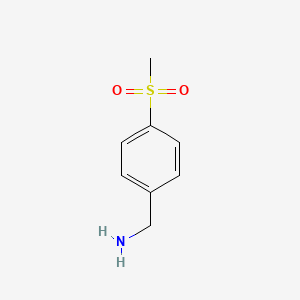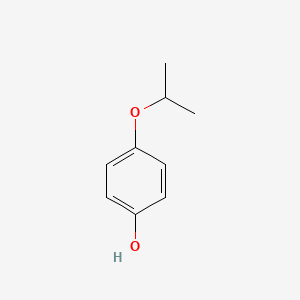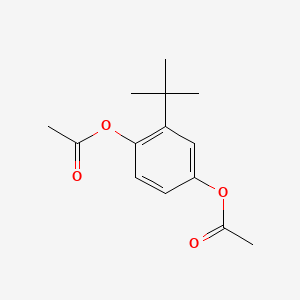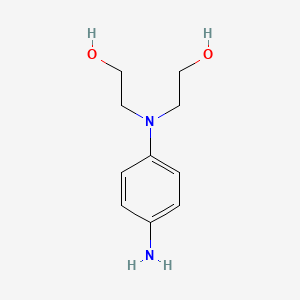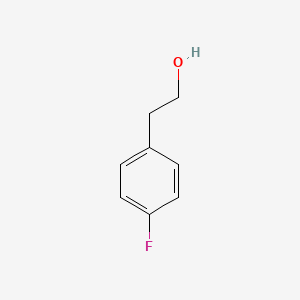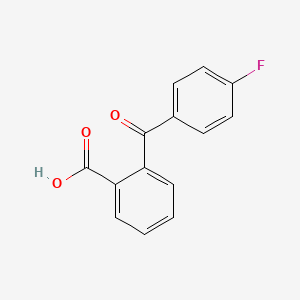
4-(2-Furyl)butan-2-on
Übersicht
Beschreibung
4-(2-Furyl)butan-2-one is a chemical compound that is derived from furfural and acetone through an aldolic condensation reaction. This compound is of interest due to its potential applications in various chemical transformations and its unique structural properties, which include the presence of a furyl group attached to a butanone moiety.
Synthesis Analysis
The synthesis of 4-(2-Furyl)butan-2-one can be achieved through an aldolic condensation reaction of furfural with acetone under alkaline conditions. The factors that significantly influence the quality and yield of the product include the molar ratio of the reactants, reaction temperature, alkaline concentration, and reaction time. Optimized conditions for this reaction have been identified as using equimolar quantities of acetone and furfural at a temperature of 40°C with 0.10 mol/L sodium hydroxide and a reaction time of 5 hours. The product's formation is confirmed using IR and GC/MS techniques .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, has been studied using ab initio methods and density functional theory. The most stable conformers are those stabilized by hydrogen bridges, particularly the A1 and B1 conformers. These conformers are supported by vibrational spectroscopic results, which also suggest that the hydrogen bond in this molecule is stronger than in trifluoroacetylacetone but weaker than in trifluorobenzoylacetone and acetylacetone .
Chemical Reactions Analysis
The chemical behavior of compounds similar to 4-(2-Furyl)butan-2-one has been studied, such as the hydrogenation of 1-furyl-2-oxa-4-butanol. This compound can be hydrogenated to 1-tetrahydrofuryl-2-oxa-4-butanol using a Pd-C catalyst at 180°C. Increasing the temperature to 280°C allows for the hydrogenolysis of the ether bond in the side chain. Different catalysts, such as Cu-Al and Ni-Al, can lead to various degrees of hydrogenolysis of the furan ring and the side ether bond, with the formation of different dioxanes .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-(2-Furyl)butan-2-one are not detailed in the provided papers, the properties of structurally related compounds provide some insight. For instance, the strength of the intramolecular hydrogen bond and its impact on the stability of conformers can be inferred. The vibrational spectroscopy results indicate the relative strength of hydrogen bonding in the molecule, which can affect its boiling point, solubility, and reactivity .
Wissenschaftliche Forschungsanwendungen
Medizin: Potenzielles Therapeutisches Mittel
4-(2-Furyl)butan-2-on wurde auf seinen potenziellen Einsatz in der medizinischen Forschung untersucht, insbesondere in der Proteomik, der groß angelegten Untersuchung von Proteinen . Obwohl spezifische therapeutische Anwendungen noch untersucht werden, werden Verbindungen wie this compound oft auf ihre biologische Aktivität und ihr Potenzial untersucht, als Bausteine für komplexere Moleküle zu dienen, die medizinische Eigenschaften haben könnten.
Landwirtschaft: Biomassenverwertung
In der Landwirtschaft wird this compound aus Biomasse-Umwandlungsprozessen gewonnen. Es ist ein Produkt der Verwertung von Furfuralen, die bei der Herstellung von Biokraftstoffen und erneuerbaren Chemikalien wichtig sind . Diese Verbindung kann als Vorläufer für flüssige Kohlenwasserstoffkraftstoffe dienen und trägt zur Entwicklung nachhaltiger landwirtschaftlicher Praktiken und umweltfreundlicher Energiequellen bei.
Materialwissenschaften: Synthese fortschrittlicher Materialien
Die Verbindung wird in der Materialwissenschaft für die Synthese fortschrittlicher Materialien verwendet. Ihre Beteiligung an Aldolkondensationsreaktionen ist entscheidend für die Herstellung von Polymeren und Harzen mit potenziellen Anwendungen in Beschichtungen, Klebstoffen und anderen Materialtechnologien .
Safety and Hazards
“4-(2-Furyl)butan-2-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
The product composition of the hydrodeoxygenation (HDO) of “4-(2-Furyl)butan-2-one”, a relevant platform chemical in biomass upgrading, could be engineered by adjusting the polymer and metal loading . This shows the great potential of metal-loaded polymer–silica composite materials as tunable catalysts in biomass conversions with complex reaction networks .
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Biochemical Pathways
4-(2-Furyl)butan-2-one participates in base catalyzed aldol condensation of furfurals with acetone or propanal . It also participates in aldol-condensation and hydrogenation reactions of synthetic bio-oils at 100°C and 400 psi in a biphasic system of decalin/water
Eigenschaften
IUPAC Name |
4-(furan-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJUJWSDTDBTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052443 | |
| Record name | 4-(2-Furyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless solid; Spicy caramel aroma | |
| Record name | 1-(2-Furyl)butan-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 1-(2-Furyl)butan-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
699-17-2 | |
| Record name | 4-(2-Furyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Furyl)-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 4-(2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(2-Furyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-furyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-FURYL)-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3634NE7KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(2-Furyl)butan-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(furan-2-yl)butan-2-one formation in the study's context?
A1: In the study by [author's name redacted], 4-(furan-2-yl)butan-2-one is identified as one of the products formed during the hydrodeoxygenation (HDO) of furfural-acetone condensation adduct (FAA) []. The presence of this compound within the product mixture provides valuable insight into the reaction pathway and the influence of different catalyst supports on product selectivity during HDO. Specifically, 4-(furan-2-yl)butan-2-one formation signifies a partial hydrogenation of the initial FAA molecule, indicating that the reaction conditions and catalyst choice can influence the degree of deoxygenation and hydrogenation occurring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

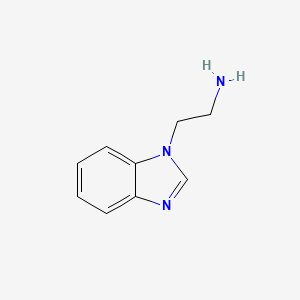
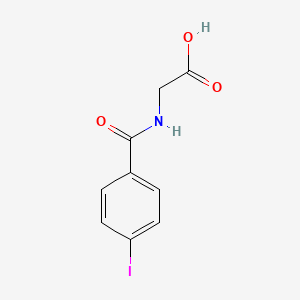
![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)

